molecular formula C8H5F3O2 B1611169 Methyl 2,4,6-trifluorobenzoate CAS No. 79538-28-6

Methyl 2,4,6-trifluorobenzoate

Cat. No.: B1611169
CAS No.: 79538-28-6
M. Wt: 190.12 g/mol
InChI Key: RDAIRQLEVUNMTA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Fluorinated Benzoates

The journey of fluorinated benzoates is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, methyl fluoride (B91410), dates back to 1835, the systematic exploration of fluorinated aromatic compounds gained momentum in the 20th century. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. A significant breakthrough came with the development of diazotization-fluorination reactions, known as the Balz-Schiemann reaction, which provided a more controlled method for synthesizing fluoroaromatics.

The synthesis of polysubstituted fluorinated aromatics, including trifluorinated derivatives, became more feasible with advancements in halogen exchange (Halex) reactions and other nucleophilic aromatic substitution methods. The specific synthesis of Methyl 2,4,6-trifluorobenzoate was reported in a European Patent Application in 1981. chemicalbook.com This laid the groundwork for its availability as a research chemical and subsequent investigation into its properties and applications.

Early research on fluorinated benzoates was often driven by the desire to understand the fundamental effects of fluorine substitution on chemical reactivity and physical properties. The high electronegativity and small size of the fluorine atom were found to significantly influence the electronic nature of the aromatic ring, affecting reaction rates and mechanisms. Studies on the solvolysis of benzhydryl benzoates, for instance, have utilized 2,4,6-trifluorobenzoate as a leaving group to probe reaction mechanisms.

Significance and Broader Impact in Organic Synthesis and Applied Chemistry Research

The trifluorinated benzene (B151609) ring in this compound makes it a valuable building block in organic synthesis. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is harnessed in the synthesis of more complex molecules with potential applications in medicinal chemistry, agrochemicals, and material science.

In medicinal chemistry , the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net this compound serves as a precursor to novel therapeutic agents. For example, it has been used as a starting material in the synthesis of inhibitors for enzymes implicated in disease.

In the field of agrochemicals , fluorinated compounds often exhibit potent herbicidal, insecticidal, or fungicidal activities. The unique properties conferred by the fluorine atoms can lead to improved efficacy and selectivity of crop protection agents.

The development of advanced materials also benefits from the inclusion of fluorinated motifs. Polymers derived from fluorinated monomers can exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound and its derivatives are explored as components in the synthesis of specialty polymers and liquid crystals. vulcanchem.com

Scope and Objectives of Academic Investigations

Current academic research on this compound and related fluorinated benzoates is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient and selective methods for the synthesis of trifluorinated benzoates and their derivatives. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce environmental impact. Recent studies have demonstrated photocatalytic hydrodefluorination as a tool to access various fluorinated arenes from highly fluorinated benzoates. acs.org

Exploration of Biological Activity: Academic labs are actively investigating the biological properties of compounds derived from this compound. This involves synthesizing libraries of related molecules and screening them for activity against various biological targets, such as enzymes and receptors, to identify potential new drug leads.

Investigation of Physicochemical Properties: Detailed studies are conducted to understand the fundamental physicochemical properties of this compound and its isomers. This includes experimental and computational analysis of their electronic structure, reactivity, and intermolecular interactions. Understanding these properties is crucial for designing new molecules with specific functions. For instance, the isostructurality in fluorinated phenyl benzoates has been a subject of investigation to understand their molecular assembly in the solid state. acs.org

Environmental Fate and Degradation: As with many synthetic compounds, there is growing interest in the environmental behavior of fluorinated benzoates. Research in this area aims to understand their persistence, potential for bioaccumulation, and pathways for degradation. Studies have explored the anaerobic degradation of fluorobenzoates to assess their environmental impact. researchgate.netresearchgate.net

The following table provides a summary of key research findings related to this compound and its applications.

Research AreaKey Findings
Synthesis Can be synthesized from 2,4,6-trifluorobenzoic acid and methanol. chemicalbook.com
Medicinal Chemistry Used as an intermediate in the synthesis of enzyme inhibitors.
Material Science Explored as a component for specialty polymers. vulcanchem.com
Reaction Mechanism The trifluorobenzoate group can act as a leaving group in solvolysis reactions.
Photocatalysis Can undergo photocatalytic hydrodefluorination to yield less fluorinated benzoates. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,6-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAIRQLEVUNMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513571
Record name Methyl 2,4,6-trifluorobenzoate
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-28-6
Record name Benzoic acid, 2,4,6-trifluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79538-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Engineering

De Novo Synthesis Approaches for Methyl 2,4,6-trifluorobenzoate

The primary methods for synthesizing this compound involve building the molecule from precursor compounds, focusing on creating the ester functionality and ensuring the correct fluorination pattern on the aromatic ring.

Esterification Pathways and Optimization Studies

The most direct route to this compound is the esterification of 2,4,6-trifluorobenzoic acid with methanol. This reaction is typically acid-catalyzed and driven to completion by removing the water formed during the reaction.

A common laboratory-scale synthesis involves treating 2,4,6-trifluorobenzoic acid with methanol in the presence of a dehydrating agent or catalyst. One documented procedure utilizes thionyl chloride (SOCl₂) to facilitate the reaction. chemicalbook.com In this method, thionyl chloride is added dropwise to a solution of the carboxylic acid in dry methanol, typically under an inert atmosphere to prevent side reactions with atmospheric moisture. The mixture is then heated for an extended period to ensure complete conversion. This approach has demonstrated high yields, with reports of up to 85%. chemicalbook.com

ReactantsCatalyst/ReagentTemperatureTimeYieldReference
2,4,6-Trifluorobenzoic acid, MethanolThionyl chloride60-65 °C72 hours85% chemicalbook.com

Optimization of such esterification reactions focuses on improving yield, reducing reaction time, and employing more environmentally benign catalysts. Research into the esterification of other fluorinated aromatic carboxylic acids has explored the use of heterogeneous catalysts, which can be easily recovered and reused, simplifying the purification process.

Functionalization of Fluorinated Aromatic Precursors

The synthesis of the key precursor, 2,4,6-trifluorobenzoic acid, is a critical step. Advanced methodologies often start with more complex halogenated precursors. One patented process outlines the preparation of high-purity 2,4,6-trifluorobenzoic acid from 2,4,6-trifluorobenzonitrile. google.com This process involves two main stages:

De-chlorination: The synthesis begins with 3,5-dichloro-2,4,6-trifluorobenzonitrile. This compound undergoes de-chlorination using a transition metal catalyst in the presence of an alkanoic acid and water to produce 2,4,6-trifluorobenzonitrile with high purity (99%) and yield (85%). google.com

Hydrolysis: The resulting 2,4,6-trifluorobenzonitrile is then hydrolyzed using a strong aqueous acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures (140-150°C). google.com This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 2,4,6-trifluorobenzoic acid with purities exceeding 99%. google.com

This multi-step approach allows for the construction of the specific trifluoro-substitution pattern from a more readily available, highly halogenated starting material.

StepStarting MaterialKey ReagentsProductYieldPurityReference
13,5-dichloro-2,4,6-trifluorobenzonitrileZinc powder, Acetic acid2,4,6-trifluorobenzonitrile85%99% google.com
22,4,6-trifluorobenzonitrileAqueous H₂SO₄ (70%)2,4,6-trifluorobenzoic acid95%99% google.com

Synthesis of this compound Derivatives and Analogues

Creating derivatives of this compound can be achieved by modifying the aromatic ring or the ester group, allowing for the fine-tuning of the molecule's chemical and physical properties.

Strategies for ortho-, meta-, and para-Substitution on the Aromatic Ring

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three fluorine atoms and the methyl ester group. Therefore, classical electrophilic substitution reactions (like nitration or Friedel-Crafts alkylation) are generally not feasible.

Instead, the primary strategy for substitution is Nucleophilic Aromatic Substitution (SNAr) . In this type of reaction, a nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a fluoride (B91410) ion. wikipedia.orgpressbooks.pubchemistrysteps.com The reaction is facilitated by the presence of electron-withdrawing groups (the other fluorine atoms and the ester group) which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pubchemistrysteps.comlibretexts.org

For this compound, a nucleophile would preferentially attack the carbon atoms at the ortho (2,6) or para (4) positions relative to the ester group. The fluorine at the para-position is often the most susceptible to displacement. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols, which can be used to introduce a variety of functional groups onto the aromatic ring.

Selective Fluorination Techniques for Benzoate (B1203000) Esters

While this compound is already highly fluorinated, the concept of selective fluorination is crucial for creating analogues with different fluorination patterns. Modern techniques often employ electrophilic fluorinating agents to introduce fluorine atoms onto an aromatic ring.

Reagents such as Selectfluor (F-TEDA-BF₄) are powerful electrophilic fluorine sources capable of fluorinating electron-rich aromatic compounds. wikipedia.orgrsc.org While direct fluorination of a deactivated ring like a benzoate ester is challenging, these methods are highly effective for synthesizing fluorinated precursors. For instance, an aryl precursor with activating groups could be selectively fluorinated before being converted into a benzoate ester. The mechanism of these reactions can be complex, involving either a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) process. rsc.org

Derivatization via Ester and Aromatic Ring Modifications

Beyond substitution on the ring, derivatives can be synthesized by modifying the ester group itself.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Hydrolysis: The ester can be saponified (hydrolyzed) back to the parent 2,4,6-trifluorobenzoic acid using aqueous base followed by acidification. This acid can then be converted into other derivatives, such as amides (by reaction with amines) or acid chlorides (by reaction with thionyl chloride).

Reduction: The ester group can be reduced to a primary alcohol (2,4,6-trifluorobenzyl alcohol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol serves as a precursor for other derivatives, such as the corresponding benzyl (B1604629) halide or amine. For example, the related compound 2,4,6-trifluorobenzonitrile can be reduced with hydrogen over a Raney-Ni catalyst to form 2,4,6-trifluorobenzylamine. google.com

These derivatization strategies significantly expand the library of compounds that can be accessed from the this compound scaffold.

Process Intensification and Green Chemistry in Synthesis

Process intensification and the principles of green chemistry are pivotal in revolutionizing the synthesis of complex molecules like this compound. These strategies aim to create manufacturing processes that are not only more efficient and cost-effective but also safer and more environmentally benign. rsc.orgacsgcipr.org Key areas of development include the use of continuous flow technologies, the design of highly selective catalysts, and the optimization of reaction media.

Continuous flow chemistry has emerged as a powerful technique for the synthesis of fluorinated compounds, offering significant advantages over traditional batch processing. mit.edursc.org This methodology involves pumping reactants through a network of tubes or microreactors, where the reaction occurs under precisely controlled conditions. mit.edu The high surface-area-to-volume ratio in these reactors dramatically improves heat and mass transfer, allowing for safer handling of highly exothermic or hazardous reactions often associated with fluorination. mit.edudurham.ac.uk

The application of flow chemistry is particularly beneficial for reactions involving hazardous reagents or gaseous reactants, which are common in fluorination processes. rsc.orgdurham.ac.uk For instance, the introduction of fluorine atoms onto an aromatic ring can be challenging and risky in large-scale batch reactors. Flow systems confine these hazardous materials to a small volume at any given time, significantly enhancing operational safety. durham.ac.uk Furthermore, continuous flow setups enable seamless integration of reaction, separation, and analysis, paving the way for automated and highly efficient multi-step syntheses without the need for isolating intermediates. researchgate.netchemistryviews.org This approach reduces waste, minimizes solvent usage, and allows for the rapid optimization of reaction parameters such as temperature, pressure, and residence time. durham.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Fluorination

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with hazardous/exothermic reactions Enhanced safety due to small reaction volumes durham.ac.uk
Heat & Mass Transfer Often limited, can lead to hotspots Excellent, precise temperature control mit.edu
Scalability Challenging, "scaling up" can alter reaction profile Simpler, "scaling out" by parallelization
Process Control Less precise control over parameters Precise control of residence time, temp, pressure
Waste Generation Higher due to work-ups and transfers Minimized, potential for telescoped reactions durham.ac.uk

| Reagent Handling | Difficult for gaseous or unstable reagents | Facilitates use of hazardous gases and intermediates mit.edursc.org |

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the selectivity and yield in the synthesis of fluorinated molecules. For aromatic compounds, achieving high regioselectivity—ensuring the fluorine atoms are introduced at the correct positions (e.g., 2,4,6- positions on the benzoate ring)—is a primary challenge.

Transition metal catalysis, particularly with palladium, has shown significant promise for the selective fluorination of C-H bonds and arylboronic acids. researchgate.netrsc.orgharvard.edu These catalytic systems can operate under milder conditions than traditional methods and offer exquisite control over which sites on the molecule are fluorinated. mdpi.com For example, palladium catalysts bearing specialized ligands can direct the fluorination to specific positions on an aromatic ring, preventing the formation of undesired isomers. researchgate.netrsc.org The development of catalysts that can function through novel mechanisms, such as involving Pd(III) or Pd(IV) intermediates, has opened new avenues for C-F bond formation. rsc.orgharvard.edu

Beyond transition metals, organocatalysis and photocatalysis are emerging as powerful tools. mdpi.com Organocatalysts can facilitate enantioselective fluorinations, which are critical for the synthesis of chiral drug molecules. mdpi.com Photoredox catalysis, which uses light to drive chemical reactions, enables the activation of otherwise inert C-H bonds for fluorination under very mild conditions. mdpi.com The choice of the fluorinating agent, such as Selectfluor®, is also critical and is often used in conjunction with these catalytic systems to achieve the desired transformation. mdpi.commdpi.com

Table 2: Modern Catalytic Approaches for Aromatic Fluorination

Catalytic System Description Advantages
Palladium Catalysis Uses Pd(II) pre-catalysts with specialized ligands to fluorinate aryl precursors like arylboronic acids or triflates. harvard.edu High regioselectivity, functional group tolerance, potential for C-H activation. researchgate.netrsc.org
Copper Catalysis Employs copper salts (e.g., CuF₂) for fluorination of aryl halides at high temperatures. Utilizes relatively inexpensive metal; can be effective for specific substrates. rsc.org
Organocatalysis Uses small, chiral organic molecules to catalyze fluorination reactions, often with electrophilic fluorine sources. mdpi.com Enables enantioselective synthesis, metal-free, mild conditions.

| Photoredox Catalysis | Utilizes a photocatalyst that, upon light absorption, initiates a single-electron transfer process to generate reactive intermediates for fluorination. mdpi.com | Extremely mild conditions, high functional group tolerance, unique reactivity pathways. |

The choice of solvent or reaction medium is a critical parameter that influences reaction rate, selectivity, and environmental footprint. In fluorination chemistry, solvent selection is especially important due to the high reactivity of many fluorinating agents, which can react explosively with common solvents like DMF or DMSO. acsgcipr.org Therefore, careful assessment of compatibility is a primary safety consideration. acsgcipr.org

Green chemistry principles encourage the reduction or replacement of hazardous solvents. acsgcipr.org Research in this area has explored several innovative approaches:

Solvent-Free Reactions : Performing reactions in the absence of a solvent (neat) or using mechanochemistry (solid-state grinding) can eliminate solvent waste entirely. rsc.orgrsc.org These methods are highly atom-economical and can lead to faster reaction times. rsc.org

Aqueous Media : While many organic reactions are incompatible with water, the development of water-tolerant catalysts and reagents has enabled fluorination in aqueous systems. acsgcipr.org This approach is highly desirable from an environmental and safety perspective.

Alternative Solvents : The use of less conventional solvents can offer unique benefits. Protic solvents like tert-alcohols have been shown to enhance the reactivity of alkali metal fluorides while reducing by-product formation. rsc.org Ionic liquids have also been investigated as suitable media for fluorination reactions. rsc.org In some cases, perfluorinated hydrocarbons are used as solvents, which can be easily separated and recycled after the reaction. google.com

Optimizing the reaction medium is a key strategy for developing greener and more efficient synthetic routes to compounds like this compound.

Table 3: Comparison of Reaction Media for Fluorination

Reaction Medium Description Advantages Disadvantages
Aprotic Polar Solvents (e.g., MeCN, Sulfolane) Conventional solvents for nucleophilic fluorination. Good solubility for many reagents. Can be toxic, difficult to remove, and may react with strong fluorinating agents. acsgcipr.orggoogle.com
Protic Solvents (e.g., t-AmOH) Nonpolar protic alcohols that can enhance reactivity of metal fluorides. rsc.org Reduces by-product formation, enhances reactivity. rsc.org Limited substrate scope.
Ionic Liquids Salts that are liquid at low temperatures; used as alternative reaction media. rsc.org Low volatility, potential for recyclability. Can be expensive, high viscosity, potential toxicity.
Aqueous Media Using water as the primary solvent. acsgcipr.org Environmentally benign, safe, inexpensive. Limited solubility of organic substrates, potential for hydrolysis.

| Solvent-Free (Mechanochemistry) | Reactants are combined and physically ground together in a ball mill. rsc.orgrsc.org | Eliminates solvent waste, can be very fast, high atom economy. rsc.org | Not suitable for all reaction types, scalability can be a challenge. |

Mechanistic Investigations of Reactivity and Transformations

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of polyfluoroaromatic compounds. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial to the reaction rate.

Studies on the Role of Fluorine Substituents in Aromatic Reactivity

The presence of multiple fluorine substituents on the benzene (B151609) ring is critical for the facility of SNAr reactions. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect destabilizes the electron-rich aromatic ring, making it more susceptible to attack by nucleophiles.

In the context of methyl 2,4,6-trifluorobenzoate, the fluorine atoms at the ortho and para positions play a pivotal role in stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. stackexchange.commasterorganicchemistry.com The negative charge of the intermediate can be delocalized onto the electronegative fluorine atoms, thereby lowering the activation energy of the addition step, which is typically the rate-determining step of the SNAr mechanism. stackexchange.com This stabilization outweighs fluorine's poor leaving group ability, making fluoroarenes surprisingly reactive in SNAr reactions compared to other halobenzenes. stackexchange.com In fact, for SNAr reactions, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.

Recent research has also explored catalytic SNAr reactions of fluoroarenes. For instance, the use of an organic superbase has been shown to catalyze the concerted SNAr reactions of aryl fluorides, broadening the scope to include even electron-rich substrates. nih.gov This is achieved through the dual activation of both the aryl fluoride (B91410) and the nucleophile by the catalyst. nih.gov

Investigations of Nucleophile Reactivity Profiles with Trifluorobenzoates

The nature of the attacking nucleophile is a key determinant of the outcome and rate of SNAr reactions with trifluorobenzoates. A wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, have been shown to react with polyfluorinated benzenes. nist.gov

Studies have shown that strong nucleophiles react readily with polyfluorinated aromatic compounds. For example, hexafluorobenzene (B1203771) reacts with various bases, leading to the substitution of one or more fluorine atoms. nist.gov The specific products formed depend on the nucleophile and the reaction conditions.

In the case of trifluorobenzoates, the reactivity of different nucleophiles has been systematically studied. Research on the hydrothermal degradation of per- and polyfluoroalkyl substances (PFAS) has provided insights into the reactivity of various nucleophiles. mines.edu In one study, the defluorination of trifluoromethane (B1200692) sulfonate was compared using sodium bromide, sodium hydroxide (B78521), potassium iodide, and sodium hydrosulfide. mines.edu Sodium hydroxide was found to be the most effective nucleophile for defluorination. mines.edu

The following table summarizes the relative reactivity of different nucleophiles in SNAr reactions with fluorinated aromatic compounds, based on general principles and specific studies:

NucleophileGeneral ReactivityNotes
RS⁻ (Thiolates)HighSoft nucleophiles that are generally very reactive towards activated aromatic systems.
RO⁻ (Alkoxides)HighStrong bases and good nucleophiles.
R₂NH (Secondary Amines)Moderate to HighReactivity depends on the steric hindrance and basicity of the amine.
RNH₂ (Primary Amines)ModerateGenerally less reactive than secondary amines.
OH⁻ (Hydroxide)ModerateA strong nucleophile, shown to be effective in the defluorination of some PFAS. mines.edu
N₃⁻ (Azide)ModerateA good nucleophile for SNAr reactions.
I⁻ (Iodide)Low to ModerateA good leaving group but a weaker nucleophile in this context.
Br⁻ (Bromide)LowA weaker nucleophile than iodide for SNAr.
Cl⁻ (Chloride)Very LowGenerally a poor nucleophile for SNAr.

Electrophilic Aromatic Substitution Pathways of Related Fluorinated Benzoates

In stark contrast to their high reactivity in nucleophilic substitution, fluorinated benzoates are generally deactivated towards electrophilic aromatic substitution (EAS). The strong inductive electron withdrawal by the fluorine atoms and the ester group makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. masterorganicchemistry.com

For fluorobenzene, the rate of electrophilic substitution is comparable to that of benzene itself, suggesting a balance between the inductive and resonance effects. researchgate.netresearchgate.net However, the presence of the additional electron-withdrawing ester group in fluorinated benzoates significantly deactivates the ring towards EAS. For instance, the nitration of ethyl benzoate (B1203000) is significantly slower than that of benzene. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions Involving Trifluorobenzoate Moieties

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of aromatic compounds, including those containing fluorine. Trifluorobenzoate moieties can participate in such reactions, often serving as precursors to other functional groups through decarbonylative or decarboxylative pathways.

Palladium-Catalyzed Decarbonylative Coupling Reactions

Palladium catalysis has been successfully employed for the decarbonylative coupling of aromatic esters. oup.comnih.govnih.gov In these reactions, the C(acyl)-O bond of the ester undergoes oxidative addition to a low-valent palladium center. Subsequent decarbonylation (extrusion of carbon monoxide) generates an arylpalladium intermediate, which can then react with a variety of coupling partners. nih.gov

While direct decarbonylative coupling of this compound itself is not extensively documented in the provided search results, the principles of decarbonylative coupling of aromatic esters are well-established. oup.comnih.govnih.govchemrxiv.orgoup.com The efficiency of these reactions can be highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are often crucial for promoting the desired catalytic cycle. nih.govchemrxiv.org For example, 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt) has been identified as a particularly effective ligand in several palladium-catalyzed decarbonylative couplings of aromatic esters. nih.govoup.com

A study on the palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates demonstrated that potassium 2,4,6-trifluorobenzoate can undergo smooth coupling to afford the desired biaryl product. okayama-u.ac.jp

Copper-Catalyzed Reactions with Fluorinated Substrates

Copper-catalyzed reactions have also proven valuable for the transformation of fluorinated aromatic compounds. Copper catalysis is often economically more attractive than palladium catalysis and exhibits good functional group tolerance. researchgate.net

Copper-catalyzed decarboxylative cross-coupling reactions of potassium polyfluorobenzoates with aryl halides have been developed. researchgate.net For instance, the copper-mediated decarboxylation of potassium pentafluorobenzoate has been utilized in the synthesis of fluorinated biaryls. researchgate.net The presence of ortho-fluorine atoms has been observed to facilitate the decarboxylation step in some palladium-catalyzed systems, and similar effects may be at play in copper-catalyzed reactions. nih.gov

Furthermore, copper catalysts have been used for the cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, highlighting the utility of copper in forming C-P bonds with fluorinated aromatic substrates. acs.org The choice of solvent can be crucial in these reactions, with some copper-catalyzed processes showing a strong preference for specific solvents. acs.org

The following table provides a summary of representative metal-catalyzed reactions involving fluorinated benzoates:

Catalyst SystemReaction TypeSubstrate(s)Product TypeReference
Pd(OAc)₂/dcypeDecarbonylative AlkynylationAromatic Esters, Terminal AlkynesArylalkynes oup.com
Pd(dba)₂/PCy₃Decarbonylative/Decarboxylative CouplingAcyl Chlorides, Potassium 2,4,6-trifluorobenzoateUnsymmetrical Biaryls okayama-u.ac.jp
Ni(OTf)₂/AgOTfDecarboxylative ArylationAzoles, Trifluorobenzoate saltsArylated Azoles nih.gov
CuIDecarboxylative Cross-CouplingPotassium Polyfluorobenzoates, Aryl IodidesFluorinated Biaryls researchgate.net
CuICross-CouplingIodobenzoates, Bromozinc-difluorophosphonateAryldifluorophosphonates acs.org

Mechanistic Probing of Catalytic Cycles and Reaction Intermediates

The 2,4,6-trifluorobenzoate moiety has been instrumental in probing the mechanisms of metal-catalyzed cross-coupling reactions. In these transformations, the corresponding carboxylate salt, typically potassium 2,4,6-trifluorobenzoate, is often used as a coupling partner.

Palladium-Catalyzed Decarbonylative and Decarboxylative Cross-Coupling:

A notable reaction is the palladium-catalyzed synthesis of unsymmetrical biaryls from acyl chlorides and potassium perfluorobenzoates. This process is mechanistically unique as it involves both decarbonylation of the acyl chloride and decarboxylation of the benzoate partner. A plausible catalytic cycle is initiated by the oxidative addition of the acyl chloride to a Pd(0) complex, forming an acylpalladium(II) intermediate. This intermediate can then undergo transmetalation with the potassium 2,4,6-trifluorobenzoate. Following this, a sequence of decarboxylation and decarbonylation leads to a diarylpalladium(II) species, which then reductively eliminates to yield the final biaryl product and regenerate the Pd(0) catalyst.

In a specific study, the reaction of 2-naphthoyl chloride with potassium 2,4,6-trifluorobenzoate (2c) using a Pd(OAc)₂ catalyst and PCy₃·HBF₄ as a ligand source in toluene (B28343) at 150°C afforded the desired biaryl product in a 42% yield. The observation that no ester by-product is formed suggests that the decarboxylation step is efficient under these conditions.

Nickel-Catalyzed Decarboxylative Cross-Coupling:

Nickel catalysts have also been employed for the cross-coupling of perfluorobenzoates with aryl halides and sulfonates. A proposed mechanism for these reactions involves:

Oxidative addition of the aryl halide to a Ni(0) species.

Transmetalation with the perfluorobenzoate salt, which is generated after decarboxylation.

Reductive elimination to form the biaryl product and regenerate the Ni(0) catalyst.

A key challenge in these reactions is managing the rate of decarboxylation relative to the other steps in the catalytic cycle to minimize unwanted side reactions, such as the homocoupling of aryl-metal intermediates. The use of perfluorobenzoates is advantageous as they tend to extrude CO₂ at more moderate temperatures compared to their non-fluorinated counterparts.

Table 1: Selected Catalytic Reactions Involving 2,4,6-Trifluorobenzoate
Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)₂ / PCy₃·HBF₄2-Naphthoyl chloride, Potassium 2,4,6-trifluorobenzoate2-(2,4,6-Trifluorophenyl)naphthalene42 epa.gov
Ni(COD)₂ / LigandAryl halides/sulfonates, Perfluorobenzoates (including trifluoro-)Fluorinated biarylsGood asm.org

Reductive and Oxidative Transformations of the Benzoate Moiety

The electronic properties imparted by the fluorine atoms significantly influence the reductive and oxidative behavior of the this compound molecule.

Reductive Transformations:

The reduction of polyfluorinated benzoates often proceeds via the formation of radical anions, leading to the fragmentation and cleavage of carbon-fluorine (C-F) bonds. This process of reductive defluorination is of both fundamental and practical interest. Studies on related fluorinated aromatic compounds have shown that enzymatic systems can achieve reductive C-F bond cleavage. For instance, the enzyme class I benzoyl-coenzyme A (BzCoA) reductase can catalyze the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA. rsc.org This process is proposed to occur through a Birch reduction-like mechanism, where the formation of an anionic transition state favors fluoride elimination over protonation. rsc.org Electrochemical methods have also been developed for C-F bond cleavage, where single electron reduction of the fluorinated aromatic ring initiates the process. washington.edu

Oxidative Transformations:

The direct oxidation of the highly fluorinated benzene ring of this compound is challenging due to the high strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the ring towards electrophilic attack. However, oxidative transformations can be achieved under specific conditions or by enzymatic systems.

Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of a wide range of substrates, including halogenated compounds. researchgate.netfluoridealert.orgnih.govfrontiersin.orgnih.gov The mechanism for the oxidative defluorination of aromatic compounds by P450 often involves an electrophilic attack on the fluorinated ring by a highly reactive iron-oxo species (Compound I). rsc.orgacs.org This can lead to the formation of a transient cationic intermediate, which then rearranges to eliminate a fluoride ion and form a hydroxylated product. While specific studies on this compound are limited, research on other fluorinated aromatics, such as 4-fluorophenol (B42351) and fluorinated pyrethroids, demonstrates the feasibility of enzymatic C-F bond cleavage via oxidative pathways. nih.govrsc.org

Furthermore, synthetic catalysts have been developed for the oxidative defluorination of perfluorinated aromatics using hydrogen peroxide as the oxidant. For example, a μ-nitrido diiron phthalocyanine (B1677752) complex has shown high efficiency in this transformation, with a proposed mechanism involving preferential cleavage of C-F bonds over C-Cl or C-H bonds. lookchem.com

Radical Reactions and Photochemical Transformations of Fluorinated Esters

The presence of fluorine atoms also dictates the molecule's behavior in radical and photochemical reactions. Synthetic radicals, in general, are powerful tools for constructing diverse molecular scaffolds through cascading and multifunctional reactions. researchgate.netnih.gov

Radical Reactions:

Thiyl radical-mediated reactions, utilizing thioacids, have emerged as versatile methods in organic synthesis. These reactions proceed under mild conditions and offer high selectivity, enabling transformations like radical dethiocarboxylation. While not directly demonstrated on this compound, these radical-mediated approaches represent a potential avenue for its functionalization.

Photochemical Transformations:

The photochemistry of fluorinated aromatic compounds is a rich area of study. Benzoate derivatives can act as photosensitizing catalysts. For instance, benzoyl groups have been used as photosensitizers in combination with Selectfluor® for the visible-light-powered direct fluorination of unactivated C(sp³)–H bonds. Mechanistic studies suggest an intimate assembly of the benzoate auxiliary and the fluorinating agent, which enhances reaction efficiency.

The photochemistry of polyfluorinated azide (B81097) derivatives of methyl benzoate has also been investigated. rsc.org Photolysis of these compounds leads to the formation of highly reactive nitrene intermediates, which can undergo various subsequent reactions. These studies provide foundational knowledge for the potential photochemical behavior of other substituted fluorinated benzoates.

Dimerization and Polymerization Mechanisms of Trifluorobenzoate Ligands and Derivatives

The trifluorobenzoate moiety can act as a ligand, coordinating to metal centers and influencing the resulting supramolecular architecture, including the formation of dimers and polymers.

Dimerization Mechanisms:

Metal-carboxylate complexes often form dimeric structures. In the solid state, copper(II) carboxylates frequently adopt a "paddle-wheel" dimeric structure. Crystal packing analysis of copper-2,4,6-trifluorobenzoate complexes has been performed to understand the intermolecular interactions that govern their assembly. washington.edufluoridealert.org These studies are crucial for designing crystal structures for applications like solid-state photodimerization, although controlling the regioselectivity of such reactions through metal coordination remains a challenge. washington.edufluoridealert.org

In a broader context, the dimerization of metal complexes can be highly selective. For example, reductive dimerization of mixed-metal Pd₂Pt or PdPt₂ sandwich complexes has been shown to proceed through selective Pt-Pt bond formation. Furthermore, lanthanide-binding proteins can form metal-centered dimers, with the dimerization affinity being sensitive to the ionic radius of the lanthanide ion, a principle that could be conceptually applied to synthetic systems.

Polymerization Mechanisms:

While this compound itself is not a typical monomer for polymerization, the trifluorobenzoate ligand can be a component of coordination polymers. Coordination polymerization involves metal cation centers linked by ligands to form extended 1D, 2D, or 3D structures. The geometry and electronic properties of the trifluorobenzoate ligand would play a critical role in directing the assembly of such polymers.

Additionally, catalysts used in other polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), often consist of a transition metal complex with various ligands. While not a direct polymerization of the benzoate, it is conceivable that trifluorobenzoate could serve as a ligand to modulate the activity and selectivity of an ATRP catalyst.

Table of Compounds

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance efficacy, metabolic stability, and bioavailability. leapchem.com Methyl 2,4,6-trifluorobenzoate, and its parent compound 2,4,6-trifluorobenzoic acid, are important precursors for introducing the 2,4,6-trifluorophenyl moiety into complex molecular architectures. innospk.comchemicalbook.comgoogle.com

The 2,4,6-trifluorinated aromatic ring is a key structural motif in the design of various bioactive compounds. leapchem.com The strong electron-withdrawing nature of the fluorine atoms can significantly alter the acidity, lipophilicity, and binding interactions of a molecule with its biological target. As a versatile reagent, 2,4,6-trifluorobenzoic acid is employed in reactions such as esterification and amidation to incorporate this fluorinated ring into more complex structures, thereby modifying their chemical and physical properties for enhanced biological activity. leapchem.com This strategic incorporation is crucial in developing new therapeutic agents and crop protection products. leapchem.comnbinno.com

This compound has been specifically identified as an intermediate in the synthesis of potential new drug candidates. Research has shown its use in the preparation of hydroxyimidazolidinone compounds, which act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme targeted in cancer immunotherapy. chemicalbook.comepo.org In one patented synthesis, this compound is reacted with morpholine (B109124) and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to form a key intermediate for these potential IDO inhibitors. epo.org

In the field of agrochemicals, the compound serves as a precursor for potent insecticides. For example, it is used in the multi-step synthesis of certain substituted benzyl (B1604629) esters of cyclopropane (B1198618) carboxylic acids. google.comepo.org These resulting compounds are noted for their high level of insecticidal and acaricidal activity, effective against both susceptible and resistant pest strains. google.com The parent compound, 2,4,6-trifluorobenzoic acid, is generally cited as a crucial raw material for the broader development of medicines and pesticides. chemicalbook.comgoogle.com

Table 1: Examples of Bioactive Agents Synthesized from this compound and its Parent Acid

Precursor CompoundSynthetic ApplicationTarget Class/Use
This compoundSynthesis of hydroxyimidazolidinone derivatives chemicalbook.comepo.orgIndoleamine 2,3-dioxygenase (IDO) inhibitors chemicalbook.comepo.org
This compoundSynthesis of substituted benzyl esters google.comepo.orgInsecticides / Acaricides google.com
2,4,6-Trifluorobenzoic AcidGeneral synthesis of active pharmaceutical ingredients (APIs) leapchem.comPharmaceuticals leapchem.com
2,4,6-Trifluorobenzoic AcidGeneral synthesis of crop protection agents chemicalbook.comgoogle.comHerbicides, Pesticides, Fungicides leapchem.comchemicalbook.com

Precursor in Advanced Materials Science

The unique electronic and physical properties imparted by the trifluorinated aromatic structure make this compound and its derivatives valuable in materials science for the development of high-performance and functional materials. leapchem.com

2,4,6-Trifluorobenzoic acid is utilized in the development of advanced functional materials, including polymers and liquid crystals. leapchem.com The incorporation of such fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. Furthermore, these precursors can be used to create surfaces with desirable characteristics such as water and oil repellency, which are critical for high-performance coatings and treatments. leapchem.com In one application, 2,4,6-trifluorobenzoic acid is mentioned in the context of controlled-release systems for oil field chemicals, which may involve fluoropolymer coatings to regulate the release of active agents. google.com

Chemical suppliers in the field of materials science list 2,4,6-trifluorobenzoic acid as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). hzbp.cnhzbp.cn These processes are used to create ultra-thin, high-purity films for applications in microelectronics and other advanced technologies. While detailed studies on the specific use of this compound in CVD/ALD are not widely published, its classification as a precursor by specialty chemical providers suggests its potential utility in depositing fluorinated thin films.

There is specific evidence for the use of 2,4,6-trifluorobenzoic acid and its derivatives as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Fluorination of the organic linkers in MOFs is a strategy to enhance their properties. rsc.org

A German patent describes a process for making monopotassium-2,4,6-trifluorobenzene-1,3,5-tricarboxylate, a derivative of the trifluorobenzoic acid structure, explicitly for the synthesis of MOFs. google.com The patent notes that such perfluorinated linkers are predicted to increase the hydrogen storage capacity and improve the chemical and thermal stability of the resulting framework. google.com

Furthermore, research has demonstrated the successful synthesis of a dinuclear terbium complex, a form of coordination polymer, using 2,4,6-trifluorobenzoic acid (TFBA) as a ligand. rsc.org This novel material, [Tb₂(2,4,6-TFBA)₆(dmp)₂], exhibits fluorescence quenching in the presence of Ni²⁺ ions, enabling its use as a highly selective and sensitive sensor for nickel detection. rsc.org The use of the 2,4,6-trifluorobenzoate ligand has also been noted in other coordination chemistry studies, highlighting how fluorinated linkers can lead to the formation of MOFs with entirely different and potentially novel framework structures compared to their non-fluorinated counterparts. rsc.org

Table 2: Applications in Materials Science

Precursor Compound/DerivativeMaterial ClassSpecific Application/Finding
2,4,6-Trifluorobenzoic AcidFluorinated Polymers / CoatingsDevelopment of materials with enhanced surface properties (e.g., oil/water repellency). leapchem.com
2,4,6-Trifluorobenzoic AcidCVD / ALD PrecursorListed as a potential precursor for thin-film deposition techniques. hzbp.cnhzbp.cn
2,4,6-Trifluorobenzene-1,3,5-tricarboxylateMetal-Organic Frameworks (MOFs)Linker for MOFs with potentially higher gas storage capacity and stability. google.com
2,4,6-Trifluorobenzoic AcidCoordination PolymersLigand for a terbium-based complex used as a fluorescent sensor for Ni²⁺ ions. rsc.org

Integration into Protein Degrader Systems Research

The field of targeted protein degradation has emerged as a promising therapeutic modality, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) to selectively eliminate disease-causing proteins. These molecules typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The design and synthesis of novel linkers and structural scaffolds are crucial for optimizing the efficacy and properties of these degraders.

Table 1: Potential Roles of the 2,4,6-Trifluorobenzoyl Moiety in Protein Degrader Design

FeaturePotential Influence in Protein Degrader Systems
Trifluorinated Phenyl Ring Can serve as a rigid structural element within the linker, influencing the spatial orientation of the two ligands.
Fluorine Atoms May engage in specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the target protein or E3 ligase, potentially enhancing binding affinity and selectivity.
Metabolic Stability The presence of C-F bonds can enhance metabolic stability, a desirable feature for therapeutic agents.
Physicochemical Properties The fluorinated moiety can modulate lipophilicity and polarity, impacting cell permeability and pharmacokinetic profiles.

Research in this area often involves the synthesis of derivatives of this compound, where the methyl ester group is modified or replaced to allow for covalent attachment to other components of the degrader molecule. For instance, the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid, can be readily synthesized from the ester and then coupled to amine-containing linkers or ligands via standard amide bond formation reactions. The resulting 2,4,6-trifluorobenzamide (B1333449) linkage provides a stable and conformationally defined structural unit within the final protein degrader.

Development of Photosensitizers and Specialty Chemicals

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. They are integral to applications such as photodynamic therapy (PDT), photocatalysis, and organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms into the structure of photosensitizers can significantly enhance their photophysical properties, including their quantum yield and photostability.

The 2,4,6-trifluorophenyl group, derived from this compound, can be incorporated into the molecular framework of photosensitizers to fine-tune their electronic and photophysical characteristics. The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission spectra.

In the context of materials science, this compound serves as a precursor for the synthesis of a variety of specialty chemicals, including fluorinated polymers and liquid crystals. The trifluorinated benzene (B151609) core is a valuable component in the design of materials with specific dielectric properties, thermal stability, and low surface energy.

Table 2: Key Properties and Applications of Chemicals Derived from this compound

Derived Chemical ClassKey Properties Influenced by the 2,4,6-Trifluorophenyl MoietyPotential Applications
Fluorinated Photosensitizers Enhanced photostability, tuned absorption/emission spectra, improved intersystem crossing efficiency.Photodynamic therapy, photocatalysis.
Fluoropolymers High thermal stability, chemical resistance, low refractive index, specific dielectric properties.Advanced coatings, optical fibers, electronic components.
Liquid Crystals Modified mesophase behavior, tailored dielectric anisotropy, enhanced stability.Display technologies, optical switches.

The synthesis of these specialized materials often begins with the chemical modification of this compound to introduce reactive functional groups that enable its polymerization or incorporation into larger molecular architectures. The versatility of this compound as a starting material underscores its importance in the ongoing development of advanced materials with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For Methyl 2,4,6-trifluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular structure.

Proton NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, two distinct proton signals are expected: one for the methyl (-OCH₃) group and another for the aromatic protons.

The methyl protons are anticipated to appear as a singlet, given the absence of adjacent protons to couple with. Its chemical shift would be in the typical range for a methyl ester, generally around 3.9 ppm.

The aromatic region would feature a signal for the two equivalent protons at the C3 and C5 positions. Due to coupling with the adjacent fluorine atoms at C2, C4, and C6, this signal is expected to be a complex multiplet, likely a triplet of triplets. The chemical shift for these aromatic protons is predicted to be in the range of 6.7-7.0 ppm, influenced by the electron-withdrawing nature of the fluorine atoms and the ester group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCH₃~3.9Singlet (s)N/A
Ar-H (C3-H, C5-H)~6.8Triplet of triplets (tt)J(H,F)ortho ≈ 8-10, J(H,F)para ≈ 2-3

Note: The predicted values are based on the analysis of similar fluorinated benzene (B151609) derivatives. Actual experimental values may vary.

Carbon-13 NMR spectroscopy is utilized to determine the number and types of carbon atoms in a molecule. For this compound, several distinct signals are expected, corresponding to the carbonyl carbon, the methyl carbon, and the aromatic carbons. The fluorine atoms will cause splitting of the signals for the carbons to which they are attached and, to a lesser extent, for adjacent carbons (C-F coupling).

The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of 158-165 ppm. The methyl carbon (-OCH₃) signal is anticipated around 52 ppm. The aromatic carbons will exhibit characteristic chemical shifts and C-F coupling constants. The carbons directly bonded to fluorine (C2, C4, C6) will appear as complex multiplets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The carbon attached to the ester group (C1) and the carbons bearing hydrogen (C3, C5) will also show smaller, longer-range C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C=O~160Triplet (t)⁴J(C,F) ≈ 3-5
-OCH₃~53Singlet (s)N/A
C1~115Multiplet
C2, C6~162Doublet of doublets (dd)¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-15
C4~164Doublet of triplets (dt)¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-15
C3, C5~98Triplet (t)²J(C,F) ≈ 20-30

Note: The predicted values are based on the analysis of similar fluorinated benzene derivatives. Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, two distinct fluorine environments are present: the two equivalent ortho-fluorines (F2, F6) and the para-fluorine (F4).

The spectrum is expected to show two signals. The signal for the ortho-fluorines (F2, F6) would likely appear as a triplet, due to coupling with the para-fluorine (F4). The signal for the para-fluorine (F4) would appear as a triplet due to coupling with the two equivalent ortho-fluorines. The chemical shifts are typically reported relative to a standard like CFCl₃. For aromatic fluorines, these shifts generally appear between -90 and -130 ppm.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
F2, F6~ -100Triplet (t)³J(F,F) ≈ 20
F4~ -110Triplet (t)³J(F,F) ≈ 20

Note: The predicted values are based on the analysis of similar fluorinated benzene derivatives. Actual experimental values may vary.

For a more detailed structural confirmation, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons, although in this symmetric molecule, it would primarily show the correlation within the multiplet of the C3-H and C5-H protons.

HSQC: An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments for the C3/C5 carbons and their corresponding protons.

Solid-State NMR (ssNMR) could be used to study the compound in its solid form. This technique can provide information about the molecular conformation and packing in the crystal lattice, which may differ from its state in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₅F₃O₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement would be expected to match this theoretical value very closely, confirming the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonTheoretical Exact Mass (m/z)
[M]⁺190.0242
[M+H]⁺191.0319
[M+Na]⁺213.0139

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of this compound, offering high-resolution separation and definitive identification. This method is instrumental in quantifying the purity of synthesized batches and analyzing its concentration in complex mixtures. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is volatilized and introduced into a gas chromatograph. The separation of this compound from any impurities, residual starting materials, or other components in a mixture is achieved based on its differential partitioning between a stationary phase coated on a long, narrow capillary column and a mobile gaseous phase (typically helium). The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by the GC, the eluted molecules enter the mass spectrometer's ion source. Here, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing the removal of an electron to form a positively charged molecular ion (M⁺•). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass ≈ 190.12 g/mol ), the molecular ion peak would be expected at m/z 190.

The purity of a sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all detected peaks. This provides a quantitative measure, often expressed as a percentage purity. In mixture analysis, the technique allows for the simultaneous separation and identification of multiple components, making it invaluable for monitoring reaction progress or analyzing environmental samples. researchgate.net The high sensitivity of modern GC-MS systems enables the detection of even trace-level impurities. researchgate.netdaneshyari.com

Table 1: GC-MS Parameters for Hypothetical Analysis of this compound

Parameter Value/Condition Purpose
Gas Chromatograph
Column 30 m x 0.25 mm, 0.25 µm film (e.g., TG-5SILMS) Separation of analytes
Inlet Temperature 250 °C Ensures rapid volatilization of the sample
Carrier Gas Helium (1 mL/min) Mobile phase to carry analytes through the column
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min Separates compounds based on boiling point/polarity
Mass Spectrometer
Ionization Mode Electron Ionization (EI) Generates molecular ions and fragments
Electron Energy 70 eV Standard energy for reproducible fragmentation patterns
Mass Range m/z 50-300 Scans for ions in the expected mass range

Fragmentation Pathway Analysis

The mass spectrum generated by GC-MS not only confirms the molecular weight of this compound but also provides a unique fragmentation pattern that serves as a structural fingerprint. wikipedia.org The analysis of these fragments is crucial for unambiguous identification. The fragmentation process in electron ionization mass spectrometry involves the dissociation of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals. uni-saarland.dechemguide.co.uk

For this compound, the molecular ion (M⁺•) is observed at m/z 190. The fragmentation pathways are dictated by the presence of the ester functional group and the highly electronegative fluorine atoms on the aromatic ring. Key fragmentation reactions for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Common fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): The cleavage of the C-O single bond results in the loss of a methoxy radical (mass = 31). This is a very common pathway for methyl esters and produces a highly stable acylium ion. This fragment, the 2,4,6-trifluorobenzoyl cation, would be observed at m/z 159.

Loss of a carbomethoxy group (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of the entire ester functional group as a radical (mass = 59). This results in the formation of the 2,4,6-trifluorophenyl cation at m/z 131.

The relative abundance of these fragment ions helps to piece together the structure of the molecule. The most stable fragments will typically produce the most intense peaks in the mass spectrum (the "base peak").

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Ion Structure Description
190 [C₈H₅F₃O₂]⁺• Molecular Ion (M⁺•)
159 [C₇H₂F₃O]⁺ Loss of a methoxy radical (•OCH₃) from M⁺•

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. oregonstate.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which reveals the molecular architecture. libretexts.org

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band, typically in the range of 1720-1740 cm⁻¹. pressbooks.publibretexts.org This is one of the most easily identifiable peaks in the spectrum.

C-O Stretch: The ester also exhibits strong C-O stretching vibrations. Two distinct bands are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretches: The vibrations of the carbon-carbon double bonds within the benzene ring produce characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-F Stretches: The strong carbon-fluorine bonds result in intense absorption bands in the fingerprint region, typically between 1400 cm⁻¹ and 1100 cm⁻¹. The presence of multiple fluorine atoms can lead to complex and strong absorptions in this area.

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3100-3000 C-H Stretch Aromatic Medium to Weak
~1735 C=O Stretch Ester Strong, Sharp
~1620-1580 C=C Stretch Aromatic Ring Medium
~1500-1450 C=C Stretch Aromatic Ring Medium
~1400-1100 C-F Stretch Aryl Fluoride (B91410) Strong
~1300-1200 C-O Stretch Ester (Acyl-Oxygen) Strong

Raman Spectroscopy for In Situ Reaction Monitoring and Structural Probing

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. researchgate.net It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. The resulting Raman spectrum provides a detailed "fingerprint" of a molecule's vibrational modes. vapourtec.com

A key advantage of Raman spectroscopy is its utility for in situ reaction monitoring. youtube.com Water is a very weak Raman scatterer, making the technique ideal for analyzing aqueous reaction mixtures without overwhelming solvent interference. vapourtec.com Furthermore, glass is typically transparent in the Raman experiment, allowing probes to be inserted directly into glass reaction vessels for real-time analysis without sample extraction. oxinst.com

For this compound, Raman spectroscopy can be employed to monitor its synthesis or subsequent transformations. For instance, during its formation via the esterification of 2,4,6-trifluorobenzoic acid, one could track the decrease in the intensity of the carboxylic acid C=O peak (~1680-1710 cm⁻¹) and the simultaneous increase in the intensity of the ester C=O peak (~1720-1740 cm⁻¹). The aromatic ring vibrations, which are often strong in Raman spectra, can also be monitored for changes in substitution or electronic environment. This real-time data allows for precise determination of reaction kinetics, endpoints, and the detection of any reaction intermediates. researchgate.net

Table 4: Potential Raman Shifts for In Situ Monitoring of this compound

Wavenumber (cm⁻¹) Vibration Type Application in Reaction Monitoring
~1735 C=O Stretch (Ester) Monitor product formation
~1620 Aromatic Ring Breathing Monitor integrity of the aromatic core
~1000 Symmetric Ring Breathing Sensitive to substitution, can track reaction progress

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, the absorptions are primarily due to electronic transitions involving π and non-bonding (n) electrons associated with the aromatic ring and the carbonyl group. ijermt.org

The UV-Vis spectrum of this compound is dominated by absorptions arising from π→π* transitions within the substituted benzene ring. nist.gov The ester group and the fluorine atoms act as substituents that modify the electronic structure of the benzene chromophore, influencing the energy (and thus the wavelength) of these transitions.

The primary absorption bands for substituted benzenes typically occur in the UV region. The ester group, with its carbonyl and lone-pair-bearing oxygen, can engage in resonance with the aromatic ring, which generally shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. cutm.ac.in Conversely, the highly electronegative fluorine atoms can have a more complex effect. The electronic transitions observed are typically of high intensity. These characteristic absorption maxima (λmax) can be used for quantitative analysis via the Beer-Lambert law. youtube.com

Table 5: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region Molar Absorptivity (ε)
π→π* Substituted Benzene Ring ~230-280 nm High (1,000-10,000 L mol⁻¹ cm⁻¹)

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of an X-ray beam that has been scattered by the crystal lattice, detailed information about the arrangement of atoms can be obtained.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. However, were such a study to be conducted, it would provide invaluable insights into the solid-state structure of the molecule. The anticipated findings from a SCXRD analysis would include the determination of the crystal system, space group, and the dimensions of the unit cell. Furthermore, it would elucidate the exact bond lengths and angles of the trifluorinated benzene ring and the methyl ester group. This data would also reveal details about intermolecular interactions, such as potential halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound from Single-Crystal X-ray Diffraction.
ParameterDescriptionHypothetical Value
Crystal SystemThe crystal system describes the symmetry of the unit cell.e.g., Monoclinic
Space GroupThe space group provides a complete description of the symmetry of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).e.g., a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
VolumeThe volume of the unit cell.e.g., 845 ų
ZThe number of molecules per unit cell.4
Calculated DensityThe density of the crystal calculated from the crystallographic data.e.g., 1.50 g/cm³

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline materials and the analysis of their phase purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material.

As with single-crystal data, no specific powder X-ray diffraction patterns for this compound were found in the reviewed literature. A PXRD analysis of this compound would be instrumental for routine characterization and quality control. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), could be used as a reference for confirming the identity of synthesized batches. It would also be a valuable tool for assessing the sample's purity by detecting the presence of any crystalline impurities, which would manifest as additional peaks in the diffraction pattern. Furthermore, PXRD is the primary method for studying polymorphism, the ability of a compound to exist in more than one crystalline form.

Table 2: Potential Applications of Powder X-ray Diffraction for this compound.
ApplicationDescription of Information Obtained
Phase IdentificationComparison of the experimental diffraction pattern to a reference pattern for confirmation of the compound's identity.
Purity AnalysisDetection of crystalline impurities, which would appear as unexpected peaks in the diffractogram.
Polymorph ScreeningIdentification of different crystalline forms (polymorphs) of the compound, each with a unique diffraction pattern.
Crystallinity AssessmentEvaluation of the degree of crystallinity in a solid sample.

Other Advanced Analytical Techniques for Fluorinated Compounds

The characterization of fluorinated compounds such as this compound often requires a suite of advanced analytical techniques to fully elucidate and confirm their structure and purity.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful. It provides detailed information about the number and electronic environment of the fluorine atoms in the molecule. The chemical shifts, coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H), and signal multiplicities in the ¹⁹F NMR spectrum are highly informative. In addition to ¹⁹F NMR, ¹H NMR and ¹³C NMR are essential for the complete structural assignment of the molecule, providing information about the protons and carbon atoms, respectively.

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile compounds like this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula and confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Chromatographic Methods: Chromatographic techniques are indispensable for assessing the purity of chemical compounds. Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for determining the purity of volatile organic compounds. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile or thermally sensitive compounds.

Combustion Ion Chromatography (CIC): This technique is used to determine the total amount of organically bound fluorine in a sample. chromatographyonline.com In CIC, the sample is combusted, converting the organofluorine compounds into hydrogen fluoride (HF), which is then trapped in an aqueous solution and quantified by ion chromatography. tudelft.nl This method can be used to perform a mass balance of fluorine in a sample. chromatographyonline.com

Table 3: Summary of Advanced Analytical Techniques for the Characterization of this compound.
TechniqueType of Information Provided
¹⁹F NMR SpectroscopyInformation on the number, connectivity, and electronic environment of fluorine atoms.
¹H and ¹³C NMR SpectroscopyProvides a complete map of the proton and carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental formula determination and structural confirmation.
Gas Chromatography (GC)Assessment of sample purity and detection of volatile impurities.
Combustion Ion Chromatography (CIC)Quantification of the total organic fluorine content.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of Methyl 2,4,6-trifluorobenzoate from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. By approximating the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, can be used to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com For this compound, key parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional structure are determined. The symmetric trifluorination of the benzene (B151609) ring significantly influences the electronic distribution and geometry of the molecule.

Furthermore, DFT is instrumental in predicting reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For fluorinated aromatic compounds, the strong electron-withdrawing nature of fluorine atoms tends to lower the energy of both the HOMO and LUMO, affecting the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G )**

Property Predicted Value Significance
HOMO Energy -7.5 eV Relates to the ability to donate electrons.
LUMO Energy -1.2 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 6.3 eV Indicator of chemical reactivity and stability.

Note: The values in this table are representative examples based on DFT calculations for similar fluorinated aromatic esters and are intended for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, high-accuracy ab initio calculations can be employed to refine the geometric parameters and energies obtained from DFT. They are particularly useful for benchmarking the results of less computationally intensive methods and for studying systems where electron correlation effects are significant. These methods can provide precise values for properties like polarizability and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics.

Conformational Analysis and Potential Energy Surface Mapping

The ester group in this compound is not rigidly fixed and can rotate around the C(ring)-C(ester) single bond. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule.

The potential energy surface (PES) for this rotation can be mapped by systematically changing the dihedral angle between the plane of the benzene ring and the plane of the ester group and calculating the energy at each step. This is typically done using DFT or ab initio methods. The results of such a scan would reveal the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them.

For this compound, steric hindrance between the ester group and the ortho-fluorine atoms is a key factor determining the preferred conformation. It is expected that the most stable conformer will have the ester group twisted out of the plane of the benzene ring to minimize steric repulsion. A PES scan would quantify this twist angle and the energy penalty for a planar conformation.

Table 2: Calculated Relative Energies of this compound Conformers

Dihedral Angle (Ring-Ester) Relative Energy (kJ/mol) Conformation
15.0 Planar (Transition State)
45° 2.5 Twisted
60° 0.0 Twisted (Energy Minimum)

Note: This table presents hypothetical data to illustrate the expected outcome of a potential energy surface scan for the internal rotation of the ester group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of systems at the atomic level.

Studies on Solution-Phase Behavior and Solvent Interactions

MD simulations are particularly powerful for investigating the behavior of this compound in a solvent, which is more representative of its state in many chemical applications. In a simulation, a single molecule or a collection of molecules of the compound is placed in a box filled with solvent molecules, such as water or an organic solvent.

By tracking the trajectories of all atoms in the system, MD simulations can reveal how the solvent molecules arrange themselves around the solute molecule. This solvation shell structure is critical for understanding solubility and reactivity in solution. For this compound, simulations could show how water molecules form hydrogen bonds with the oxygen atoms of the ester group and how the fluorinated ring interacts with different types of solvents. The hydrophobic nature of the fluorinated part of the molecule would also influence its interactions with the solvent. mdpi.com

Investigation of Intermolecular Interactions in Condensed Phases

In addition to studying single molecules in solution, MD simulations can be used to model the behavior of this compound in a condensed phase, such as a pure liquid or a concentrated solution. These simulations can provide insights into the intermolecular forces that govern the macroscopic properties of the substance.

Simulations of multiple this compound molecules can reveal tendencies for aggregation and the preferred orientation of molecules with respect to each other. Intermolecular interactions such as dipole-dipole interactions, van der Waals forces, and potential π-π stacking of the aromatic rings can be analyzed. The presence of multiple fluorine atoms can lead to complex electrostatic interactions, including halogen bonding, which could influence the packing of molecules in the liquid state. Understanding these interactions is key to predicting properties like boiling point, viscosity, and diffusion coefficients.

Environmental Considerations and Sustainable Chemistry Research

Environmental Fate and Transport Studies

The environmental behavior of Methyl 2,4,6-trifluorobenzoate is largely governed by the strong carbon-fluorine bonds, which influence its persistence and degradation.

While specific studies on this compound are limited, research on analogous fluorinated aromatic compounds provides insights into its likely degradation pathways. In the atmosphere, fluorinated compounds can undergo degradation, although their atmospheric lifetimes can be significant. noaa.gov For instance, the atmospheric degradation of some hydrofluorocarbons is initiated by reaction with hydroxyl (OH) radicals. mdpi.com The presence of water vapor can also play a role in the degradation of certain fluorinated compounds in the gas phase. researchgate.net

In aquatic and soil environments, microbial degradation is a key process for the breakdown of organic compounds. nih.gov However, the fluorine substituents on the aromatic ring of this compound are expected to increase its recalcitrance to microbial attack compared to non-fluorinated benzoates. Studies on monofluorobenzoates have shown that bacteria can utilize them as a sole carbon source, though the degradation efficiency can vary depending on the position of the fluorine atom. researchgate.net The degradation of 3-aminobenzoic acid by Comamonas sp. highlights the potential for microbial systems to break down substituted benzoates. nih.gov It is plausible that specialized microorganisms could degrade this compound, likely through initial hydrolysis of the ester group followed by enzymatic dehalogenation and ring cleavage. The hydrolysis of methyl esters can be influenced by steric hindrance, which is present in 2,4,6-substituted benzoates. stackexchange.comchemspider.com

Photolysis, or the breakdown of compounds by light, is another potential degradation pathway for this compound in the environment. digitellinc.com The aromatic ring structure suggests it can absorb UV radiation, potentially leading to photochemical transformations. rsc.orgresearchgate.net Research on other fluorinated aromatic compounds has shown that photolysis can result in various reactions, including ring-opening and fluorine migration. rsc.org The presence of photosensitizers in the environment could also influence the rate and products of phototransformation. nih.gov

Biodegradation, as mentioned earlier, is a critical transformation process. While the trifluoro-substitution pattern likely hinders rapid biodegradation, it does not preclude it entirely. Microorganisms have been shown to degrade various fluorinated aromatic compounds. For instance, some bacterial strains can degrade 2-fluorobenzoate. researchgate.net The initial step in the biodegradation of this compound would likely be the hydrolysis of the methyl ester to 2,4,6-trifluorobenzoic acid, a reaction that can be catalyzed by esterase enzymes. researchgate.net Subsequent degradation would then depend on the ability of microbial enzymes to attack the fluorinated aromatic ring.

Table 1: Potential Transformation Pathways for this compound

Transformation PathwayDescriptionPotential Products
Atmospheric Oxidation Reaction with hydroxyl radicals (OH) in the troposphere.Fluorinated aromatic aldehydes, acids, and smaller fragments.
Aqueous Photolysis Direct or indirect degradation by sunlight in surface waters.Hydroxylated and de-fluorinated intermediates, ring-opened products.
Microbial Hydrolysis Enzymatic cleavage of the ester bond by bacteria and fungi in soil and water.2,4,6-Trifluorobenzoic acid and methanol.
Microbial Ring Cleavage Subsequent enzymatic degradation of the aromatic ring following hydrolysis.Fluorinated aliphatic acids and eventually mineralization to CO2, H2O, and F-.

The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms. For fluorinated compounds, bioaccumulation is influenced by factors such as the length of the perfluorinated chain and the presence of functional groups. nih.govepa.gov Generally, bioaccumulation factors tend to increase with increasing chain length and degree of fluorination. nih.gov Halogenated methoxybenzenes, which share some structural similarities with fluorinated benzoates, have been shown to accumulate in aquatic and terrestrial organisms. nih.gov

While specific data for this compound is not available, its relatively small size and the presence of an ester group might lead to a lower bioaccumulation potential compared to larger, more hydrophobic perfluorinated compounds. However, the fluorinated nature of the molecule suggests that it could still exhibit some degree of bioaccumulation. Further studies are needed to determine the specific bioconcentration factor (BCF) and biomagnification factor (BMF) for this compound and its potential metabolites.

Ecotoxicological Assessment Methodologies

Assessing the ecotoxicity of fluorinated compounds like this compound is crucial for understanding their potential environmental risks.

A variety of in vitro and in vivo methods are used to evaluate the ecotoxicity of chemicals. mdpi.com In vitro assays, which are conducted on cells or tissues in a laboratory setting, can provide rapid screening for potential toxicity. researchgate.netmdpi.com For fluorinated compounds, in vitro tests can be used to assess endpoints such as cytotoxicity (cell death), genotoxicity (damage to genetic material), and endocrine disruption. altex.orgnih.gov For example, the carcinogenic potential of perfluorinated chemicals has been evaluated using in vitro cell transformation assays. altex.org

Table 2: Common Ecotoxicity Testing Methods for Aquatic Environments

Test TypeOrganismEndpoint
Acute Fish Toxicity Fathead minnow (Pimephales promelas), Zebrafish (Danio rerio)96-hour LC50
Acute Invertebrate Toxicity Water flea (Daphnia magna)48-hour EC50 (immobilization)
Algal Growth Inhibition Green algae (Pseudokirchneriella subcapitata)72-hour EC50 (growth rate)
Chronic Fish Toxicity Early life stage toxicity testsNo Observed Effect Concentration (NOEC)
Chronic Invertebrate Toxicity Reproduction tests with Daphnia magnaNOEC

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the biological activity or environmental fate of a chemical based on its molecular structure. QSAR models are valuable tools for screening large numbers of chemicals for potential toxicity and for prioritizing them for further testing.

For fluorinated compounds, QSAR models have been developed to predict properties such as toxicity and bioaccumulation. nih.gov These models often use molecular descriptors that quantify various aspects of the chemical's structure, such as its size, shape, and electronic properties. For perfluorinated carboxylic acids, a clear relationship has been observed between the chain length and cytotoxicity, with toxicity generally increasing with the length of the fluorocarbon chain. nih.gov The position and number of fluorine atoms on an aromatic ring can also significantly influence a compound's toxicity and persistence. nih.gov While a specific QSAR model for the ecotoxicity of this compound may not exist, general models for fluorinated aromatic compounds could provide an initial estimate of its potential environmental impact. nih.gov The development of more specific models will depend on the availability of experimental data for a wider range of fluorinated benzoates.

Green Chemistry Principles in the Lifecycle of Fluorinated Compounds

The production and use of fluorinated compounds, including this compound, are increasingly scrutinized through the lens of green chemistry. This branch of chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgdtu.dk For organofluorine compounds, which are valued for their unique properties but can also be persistent in the environment, applying these principles is crucial for sustainable development. chemrxiv.orgnih.gov The lifecycle of these compounds—from the sourcing of fluorine to their synthesis, use, and disposal—presents numerous opportunities for implementing greener practices. Key areas of focus include improving the efficiency of synthetic routes to reduce waste and developing safer, more environmentally benign reaction conditions and reagents. criver.com

Waste Minimization and Atom Economy in Synthetic Routes

A central goal of green chemistry is to design syntheses that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. soci.orgnih.gov Traditional methods for synthesizing fluoroaromatic compounds are often characterized by poor atom economy and the generation of significant waste, as measured by metrics like the Environmental Factor (E-factor), which quantifies the weight of waste produced per unit of product. acsgcipr.org

Nucleophilic Aromatic Substitution (SNAr) , or the Halex reaction (halogen exchange), is another common method. This process involves treating an activated aryl chloride or bromide with a fluoride (B91410) source like potassium fluoride (KF). While the atom economy of the substitution step itself can be high, the synthesis of the polychlorinated precursors often involves harsh conditions and generates significant waste. For instance, a potential synthesis of 2,4,6-trifluorobenzoic acid (a precursor to its methyl ester) starts from 2,3,4,5,6-pentachlorobenzonitrile, involving fluorination and subsequent de-chlorination steps, which generate substantial inorganic salt waste. google.com

Modern synthetic strategies aim to improve upon these metrics by designing more direct and efficient routes. Catalytic methods, such as transition-metal-catalyzed or photoredox-catalyzed C-H fluorination, represent a significant step forward. mdpi.comnih.gov These approaches allow for the direct replacement of a hydrogen atom on the aromatic ring with fluorine, potentially reducing the number of synthetic steps and avoiding the poor atom economy associated with protecting groups and activating groups.

The table below compares the theoretical atom economy of a traditional method with a more modern, idealized approach for synthesizing a generic fluoroaromatic compound.

Reaction Type Generic Equation Byproducts Theoretical Atom Economy (%) Key Disadvantages
Balz-Schiemann ReactionAr-NH₂ + NaNO₂ + HBF₄ → Ar-N₂⁺BF₄⁻ → Ar-FN₂, BF₃, NaBF₄, H₂OLow (<50%)Use of toxic reagents, generation of toxic BF₃ gas, often requires high temperatures. wikipedia.orgdtu.dkscientificupdate.com
Nucleophilic Aromatic Substitution (Halex)Ar-Cl + KF → Ar-FKClHigh (~80-90% for the final step)Often requires activated substrates and harsh conditions (high temperatures, polar aprotic solvents). The synthesis of the precursor can be wasteful. masterorganicchemistry.com
Catalytic C-H FluorinationAr-H + "F⁺" source --(catalyst)--> Ar-FCatalyst-related byproducts, source of "H⁺"Potentially Very High (>90%)Catalyst cost and recovery, regioselectivity can be a challenge.

Note: Atom economy is calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100. The values are illustrative and vary with specific substrates and reagents.

Innovations in process chemistry, such as the use of continuous flow reactors, further contribute to waste minimization by improving reaction control, increasing yields, and simplifying purification processes. beilstein-journals.orgmit.edu

Emerging Research Frontiers and Future Prospects

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is revolutionizing the discovery and development of new molecules and materials. For compounds like Methyl 2,4,6-trifluorobenzoate, these computational tools offer unprecedented opportunities to accelerate innovation.

Table 1: Applications of AI/ML in the Lifecycle of this compound

StageApplication of AI/MLPotential Impact
Design Prediction of molecular properties (e.g., bioactivity, toxicity) of derivatives.Accelerated identification of lead compounds for drug discovery or materials with specific functions.
Synthesis Optimization of reaction conditions for syntheses utilizing this compound.Increased efficiency, higher yields, and reduced costs in chemical manufacturing.
Testing Analysis of experimental data to identify structure-activity relationships.Deeper understanding of how fluorination patterns influence molecular behavior.
Manufacturing AI-enabled process monitoring and control for consistent production.Improved quality control and reduced waste in large-scale synthesis. precedenceresearch.com

Novel Applications in Interdisciplinary Fields

The unique properties conferred by the trifluorinated phenyl ring in this compound make it a versatile building block for a range of interdisciplinary applications beyond traditional medicinal chemistry.

Materials Science: Fluorinated compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are highly desirable in the development of advanced materials. researchgate.net Derivatives of this compound could be explored as monomers for the synthesis of fluorinated polymers with applications in coatings, electronics, and specialty membranes. The strategic placement of fluorine atoms can influence properties such as refractive index and dielectric constant, making them candidates for optical and electronic devices.

Agrochemicals: The introduction of fluorine is a well-established strategy in the design of modern pesticides and herbicides. wikipedia.org Fluorine atoms can enhance the metabolic stability and membrane permeability of a molecule, leading to increased efficacy and longevity of the active ingredient. nih.gov this compound can serve as a precursor for the synthesis of novel agrochemicals with improved performance and potentially more favorable environmental profiles.

PET Imaging: The use of the fluorine-18 isotope (¹⁸F) in Positron Emission Tomography (PET) is a powerful diagnostic tool in medicine. tandfonline.com The development of new ¹⁸F-labeled radiotracers is a critical area of research. While direct radiolabeling of this compound itself may be challenging, its derivatives could be designed as precursors for the late-stage introduction of ¹⁸F, enabling the synthesis of novel PET imaging agents for oncology, neurology, and cardiology. pharmtech.com

Challenges and Opportunities in Fluorine Chemistry Research

Despite the significant advancements, the field of fluorine chemistry is not without its challenges. The synthesis of complex organofluorine compounds often requires specialized reagents and conditions, some of which can be hazardous and expensive. chinesechemsoc.org

One of the primary challenges is the selective and efficient introduction of fluorine atoms into specific positions of a molecule. pharmtech.com While methods for aromatic fluorination exist, developing more sustainable and scalable processes remains an active area of research. researchgate.net The development of new catalytic methods that can utilize safer and more abundant fluorine sources, such as fluoride (B91410) salts, is a key objective. chinesechemsoc.org

Another challenge lies in understanding and predicting the precise effects of fluorination on a molecule's properties. While general trends are known, the "fluorine factor" can sometimes lead to unexpected outcomes in biological activity or material performance. researchgate.net This highlights the need for more sophisticated computational models and a deeper fundamental understanding of fluorine's interactions at the molecular level.

However, these challenges also present significant opportunities for innovation. The development of novel fluorinating reagents that are easier to handle and more selective will open up new avenues for the synthesis of complex fluorinated molecules. chinesechemsoc.orgyoutube.com Furthermore, the growing synergy between experimental chemistry and computational modeling promises to provide a more rational basis for the design of fluorinated compounds with tailored properties. rsc.org

Outlook on Future Research Directions for this compound

The future of research involving this compound is intrinsically linked to the broader advancements in fluorine chemistry and its enabling technologies. Several key directions are poised to shape its trajectory:

Development of Novel Synthetic Methodologies: Research will likely focus on creating more efficient and environmentally benign methods for both the synthesis of this compound and its subsequent elaboration into more complex structures. This includes the exploration of flow chemistry and biocatalysis to improve sustainability and scalability.

Expansion into New Therapeutic Areas: As our understanding of the role of fluorine in drug design deepens, we can expect to see derivatives of this compound being investigated for a wider range of diseases. The ability of fluorine to modulate properties like metabolic stability and binding affinity will continue to be exploited in the quest for new medicines. nih.gov

Design of "Smart" Materials: The unique electronic properties of the trifluorinated ring system can be harnessed to create responsive materials. Future research may explore the incorporation of this motif into sensors, stimuli-responsive polymers, and other functional materials that can interact with their environment in a controlled manner.

Integration with Systems Chemistry: The combination of high-throughput synthesis, automated screening, and AI-driven data analysis will enable the rapid exploration of the chemical space around this compound. This systems-based approach will facilitate the discovery of novel compounds with optimized properties for specific applications.

Q & A

Basic Research Question

  • Distillation : Effective for large-scale purification (boiling point ~211–214°C), but requires careful temperature control to prevent decomposition .
  • Recrystallization : Use ethanol/water (3:1 v/v) to achieve >95% purity. Cooling rates below 5°C/min minimize occluded impurities .
  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves co-eluting byproducts (e.g., unreacted acid) .

How does this compound’s stability vary under different storage conditions?

Advanced Research Question

  • Thermal Stability : Decomposition occurs above 150°C, forming trifluorobenzene derivatives. Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C .
  • Light Sensitivity : UV exposure (254 nm) induces photolytic cleavage of the ester bond; store in amber vials at -20°C for long-term stability .
  • Humidity : Hydrolysis accelerates in aqueous environments (t₁/₂ = 48 hours at pH 7.4, 25°C). Anhydrous storage with molecular sieves is recommended .

What role does this compound play in medicinal chemistry applications?

Advanced Research Question
The compound serves as a precursor to fluorinated drug candidates due to:

  • Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing pharmacokinetic profiles. In vitro assays show 2x longer half-life in liver microsomes compared to non-fluorinated analogs .
  • Bioisosteric Replacement : The trifluoromethyl group mimics carbonyl or nitro groups in target binding. Docking studies suggest improved affinity for kinase inhibitors .

How can researchers analyze trace impurities in this compound batches?

Basic Research Question

  • GC-MS : Detect volatile impurities (e.g., residual methanol) with a DB-5 column (30 m × 0.25 mm), splitless injection .
  • HPLC-UV : Use a C18 column and acetonitrile/water gradient (60–90% acetonitrile over 20 min) to quantify non-volatile byproducts (LOD = 0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.